![molecular formula C14H14F3NO B13199954 [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol is a fluorinated quinoline derivative The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using radical trifluoromethylation techniques. This involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions.
Functionalization of the Quinoline Core: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Reduction to Methanol Derivative: The final step involves the reduction of the quinoline derivative to the methanol compound using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and trifluoromethylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the quinoline core can lead to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Catalysis: Acts as a ligand in catalytic reactions involving transition metals.
Biology
Enzyme Inhibition: Exhibits inhibitory activity against various enzymes, making it a potential candidate for drug development.
Antibacterial Activity: Shows antibacterial properties, particularly against gram-positive bacteria.
Medicine
Antineoplastic Agents: Potential use in the development of anticancer drugs.
Antiviral Agents: Investigated for its activity against viral infections.
Industry
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Incorporated into materials with unique electronic and optical properties.
作用机制
The mechanism of action of [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways.
相似化合物的比较
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure.
Mefloquine: An antimalarial drug with a fluorinated quinoline structure.
Brequinar: An antineoplastic drug with a quinoline core.
Uniqueness
Enhanced Biological Activity: The presence of the trifluoromethyl group significantly enhances the biological activity of the compound compared to non-fluorinated analogs.
Versatility in Applications: The compound’s unique properties make it suitable for a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
属性
分子式 |
C14H14F3NO |
|---|---|
分子量 |
269.26 g/mol |
IUPAC 名称 |
[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol |
InChI |
InChI=1S/C14H14F3NO/c1-3-10-11-6-9(14(15,16)17)4-5-13(11)18-8(2)12(10)7-19/h4-6,19H,3,7H2,1-2H3 |
InChI 键 |
QRQKIWKLWXOEFJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C=C(C=CC2=NC(=C1CO)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


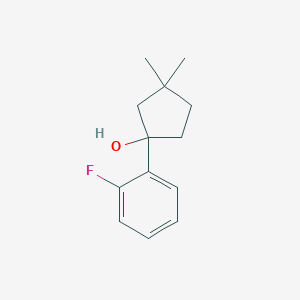

![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)
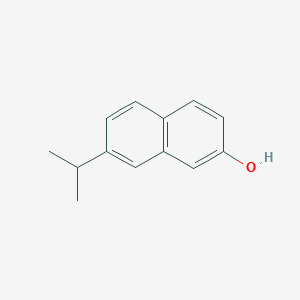
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13199894.png)
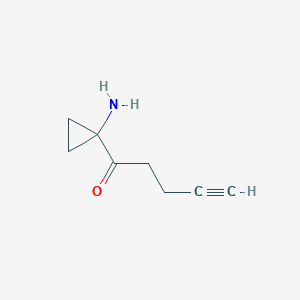
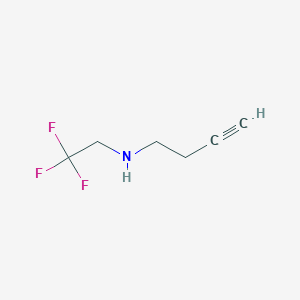
![4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine](/img/structure/B13199915.png)

![3,5-Dimethyl-4-{[2-(propan-2-yl)hydrazin-1-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13199924.png)
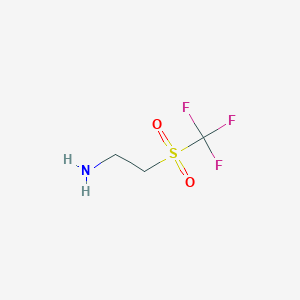
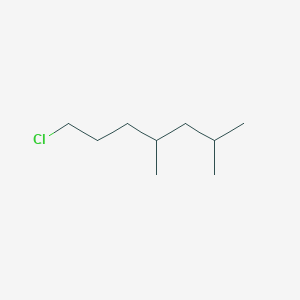
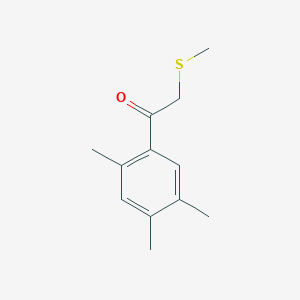
![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
